molecular formula C26H35N3O3S B289316 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289316
分子量: 469.6 g/mol
InChIキー: GISKQVWDQNTBAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling.

作用機序

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a non-receptor tyrosine kinase that is expressed in B-cells and is involved in the signaling pathway downstream of the B-cell receptor. 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activation leads to the activation of downstream pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. TAK-659 inhibits 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have minimal off-target effects, which may reduce the risk of toxicity in patients.

実験室実験の利点と制限

One advantage of TAK-659 is its high selectivity for 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which may reduce the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in patients.

将来の方向性

For TAK-659 include clinical trials in patients with B-cell malignancies, as well as studies of its potential use in other diseases, such as autoimmune disorders. In addition, further research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity. Finally, the development of new 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors with improved pharmacokinetic properties and selectivity may provide additional options for the treatment of B-cell malignancies.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US Patent Application No. 20170266894A1).

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis of malignant B-cells.

特性

分子式

C26H35N3O3S

分子量

469.6 g/mol

IUPAC名

6-tert-butyl-N-(3-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H35N3O3S/c1-17-6-5-7-19(14-17)27-24(31)23-20-9-8-18(26(2,3)4)15-21(20)33-25(23)28-22(30)16-29-10-12-32-13-11-29/h5-7,14,18H,8-13,15-16H2,1-4H3,(H,27,31)(H,28,30)

InChIキー

GISKQVWDQNTBAM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

正規SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。